(1-Aminocyclopropyl)methanol hydrochloride

Description

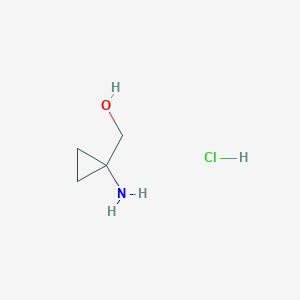

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-aminocyclopropyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4(3-6)1-2-4;/h6H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEMJGCUGKDKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556560 | |

| Record name | (1-Aminocyclopropyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115652-52-3 | |

| Record name | (1-Aminocyclopropyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-aminocyclopropyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Aminocyclopropyl)methanol hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of (1-Aminocyclopropyl)methanol hydrochloride. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a synthetic organic compound featuring a strained cyclopropyl ring, a primary amine, and a hydroxymethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile building block in medicinal chemistry. Its structural features are of particular interest for the development of agents targeting the central nervous system (CNS).

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 115652-52-3 | [1][2] |

| Molecular Formula | C₄H₁₀ClNO | [1][3] |

| Molecular Weight | 123.58 g/mol | [1][3] |

| IUPAC Name | (1-aminocyclopropyl)methanol;hydrochloride | [1] |

| Melting Point | 119 °C (decomposes) | [2] |

| Boiling Point | 188.2 °C at 760 mmHg | [2] |

| Flash Point | 67.6 °C | [2] |

| Polar Surface Area (PSA) | 46.3 Ų | [1] |

| LogP | 0.97230 | [2] |

Synthesis and Purification Protocols

The synthesis of this compound typically involves the deprotection of an amine-protected precursor, most commonly a tert-butoxycarbonyl (Boc) protected intermediate.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol describes the removal of the Boc protecting group from tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate using hydrochloric acid.

Materials:

-

tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1 equivalent)

-

Hydrochloric acid (solution in 1,4-dioxane or dichloromethane) (excess)

-

1,4-Dioxane or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in the chosen solvent (1,4-dioxane or DCM) in a round-bottom flask under an inert atmosphere.

-

To the stirred solution, add an excess of hydrochloric acid solution.

-

Allow the reaction to stir at ambient temperature for 0.25 to 3 hours.[2]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, remove the solvent and excess acid under reduced pressure (rotary evaporation).

-

The resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

-

Filter the solid product, wash with the non-polar solvent, and dry under vacuum to yield this compound.

Figure 1: General workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and related compounds.

Experimental Protocol: Representative Purity Assessment by RP-HPLC

This method is adapted from established protocols for similar small, polar amine hydrochlorides and serves as a starting point for method development.[4][5]

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size)

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid or 50mM sodium perchlorate, pH adjusted to 2.0.[4]

-

Mobile Phase B: HPLC-grade methanol or acetonitrile.[5]

-

Diluent: Water:Methanol (70:30 v/v)[5]

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with Water:Methanol (70:30 v/v) or a gradient elution if co-eluting impurities are present.[5]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 10-30 °C[4]

-

Detection Wavelength: 200-210 nm (due to lack of a strong chromophore)

-

Injection Volume: 5-20 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the diluent.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all observed peaks (Area Percent method).

Figure 2: Standard workflow for purity analysis by HPLC.

Predicted Biological Activity and Potential Mechanisms

While direct experimental data on the biological activity of this compound is limited, its structure is highly relevant to drug discovery. It is considered a valuable scaffold, particularly for CNS-targeting agents. Structure-activity relationship studies suggest potential therapeutic applications.

The compound's small size, low molecular weight, and favorable polar surface area suggest it may effectively cross the blood-brain barrier. Its cyclopropyl and aminomethyl motifs are found in various neurologically active compounds. The primary amine can interact with biological targets or serve as a handle for further chemical modification.

Hypothesized biological activities include:

-

Antidepressant Effects: Potential interaction with neurotransmitter systems, such as serotonin and norepinephrine transporters.

-

Analgesic Properties: Structural similarities to other cyclopropyl-containing compounds known for pain relief.

-

Neuroprotective Effects: The ability to access the CNS makes it a candidate for developing agents that protect neurons from damage.

Figure 3: A logical diagram of the predicted biological action for the compound.

Safety and Handling

Proper handling is essential when working with this compound. The following information is based on aggregated GHS data.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Reference |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |

Precautionary Statements: [1]

-

P264+P265: Wash hands and face thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317: If eye irritation persists: Get medical help.

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to (1-Aminocyclopropyl)methanol hydrochloride (CAS: 115652-52-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride, with the CAS number 115652-52-3, is a synthetically valuable building block in the field of medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold combined with a primary amine and a hydroxymethyl group offers a unique three-dimensional structure that is attractive for designing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its applications in the development of targeted therapies.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 115652-52-3 | [1][2][3][4] |

| Molecular Formula | C₄H₁₀ClNO | [2] |

| Molecular Weight | 123.58 g/mol | [2] |

| IUPAC Name | (1-aminocyclopropyl)methanol;hydrochloride | [2] |

| Synonyms | 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride, 1-Aminocyclopropanemethanol hydrochloride | [2] |

| Melting Point | 119 °C (decomposes) | [3] |

| Boiling Point | 188.2 °C at 760 mmHg (for the free base) | [3] |

| Flash Point | 67.6 °C (for the free base) | [3] |

| Solubility | Soluble in water. | |

| Appearance | White to off-white solid. | |

| SMILES | C1CC1(CO)N.Cl | [2] |

| InChIKey | ULEMJGCUGKDKTD-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Two common methods are detailed below, including the reduction of a carboxylic acid precursor and the deprotection of a carbamate-protected intermediate.

Synthesis via Reduction of 1-Aminocyclopropane-1-carboxylic Acid

This synthetic approach involves the reduction of the readily available 1-aminocyclopropane-1-carboxylic acid. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 to 1.5 molar equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Slowly add a solution of 1-aminocyclopropane-1-carboxylic acid (1.0 molar equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel. The addition should be performed at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

-

Isolation of Free Base: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (1-aminocyclopropyl)methanol as an oil.

-

Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrochloric acid in diethyl ether (or methanolic HCl) dropwise with stirring until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Synthesis via Deprotection of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

This method involves the removal of a tert-butyloxycarbonyl (Boc) protecting group from the corresponding carbamate under acidic conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 molar equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask.

-

Deprotection: Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) (excess, typically 5-10 molar equivalents) to the solution at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the deprotection is complete as indicated by TLC analysis.

-

Isolation: If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Wash the resulting solid with a non-polar solvent like diethyl ether or pentane to remove any organic impurities. Dry the solid under vacuum to afford this compound.

Applications in Drug Discovery

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Its rigid cyclopropyl core can help in optimizing the conformation of a drug molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Role as a Scaffold in Targeted Therapies

Recent patent literature highlights the incorporation of the (1-aminocyclopropyl)methanol moiety into molecules designed as inhibitors of Son of Sevenless 1 (SOS1) and as correctors for the creatine transporter SLC6A8.

-

SOS1 Inhibitors: SOS1 is a guanine nucleotide exchange factor that plays a key role in the activation of KRAS, a protein frequently mutated in various cancers.[5][6][7][8][9] Inhibiting the SOS1-KRAS interaction is a promising strategy for treating KRAS-driven cancers. The (1-aminocyclopropyl)methanol scaffold can be utilized to synthesize potent and selective SOS1 inhibitors.

-

SLC6A8 Correctors: Mutations in the SLC6A8 gene, which encodes the creatine transporter, lead to creatine transporter deficiency, a rare X-linked metabolic disorder causing intellectual disability.[10][11] Small molecules that can correct the misfolding or trafficking of mutant SLC6A8 protein are being investigated as a potential therapeutic approach. The (1-aminocyclopropyl)methanol structure has been incorporated into compounds designed for this purpose.[12]

Spectral Data

While publicly available, detailed experimental spectra for this compound are limited, theoretical and vendor-provided data can be referenced. Researchers are advised to acquire their own analytical data for confirmation of identity and purity.

| Data Type | Expected Features |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons of the hydroxymethyl group, and a broad signal for the amine and hydroxyl protons (exchangeable with D₂O). |

| ¹³C NMR | Resonances for the quaternary cyclopropyl carbon, the two equivalent cyclopropyl CH₂ carbons, and the methylene carbon of the hydroxymethyl group. |

| IR | Broad absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the cyclopropyl and methylene groups, and C-O stretching. |

| Mass Spec. | The mass spectrum of the free base (C₄H₉NO) would show a molecular ion peak (M⁺) at m/z 87.12. |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as causing serious eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features make it an attractive component for the design of novel therapeutics targeting a range of diseases, including cancer and rare genetic disorders. The synthetic routes outlined in this guide provide a basis for its preparation in a laboratory setting. As research into targeted therapies continues to expand, the utility of this and similar constrained scaffolds is likely to grow, making it a compound of significant interest to the scientific community.

References

- 1. [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL(45434-02-4) 1H NMR [m.chemicalbook.com]

- 2. This compound | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chinese factory supply this compound 115652-52-3 in stock with high standard [whsysbio.net]

- 4. This compound - CAS:115652-52-3 - Abovchem [abovchem.com]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human Cancer Cells Harboring Various KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (1-Aminocyclopropyl)methanol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Aminocyclopropyl)methanol hydrochloride, a valuable building block in medicinal chemistry. This document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Properties of this compound

This compound is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its strained cyclopropyl ring offers unique conformational rigidity and metabolic stability to the target molecules.

A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| CAS Number | 115652-52-3 | [1] |

| Melting Point | 119 °C (decomposes) | [3] |

| Boiling Point | 188.2 °C at 760 mmHg | [3] |

| Flash Point | 67.6 °C | [3] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the deprotection of a suitable N-protected precursor, such as tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. The following protocol is a representative example of this acid-mediated deprotection.

Reaction: Deprotection of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Materials:

-

tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

-

Hydrogen chloride (HCl) solution in an organic solvent (e.g., 4M in 1,4-dioxane or diethyl ether)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply for inert atmosphere

-

Rotary evaporator

Procedure:

-

To a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in anhydrous dichloromethane, add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution) dropwise at room temperature under an inert atmosphere.[3]

-

Stir the reaction mixture at room temperature for a period of 1 to 3 hours.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion of the reaction, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Hydrogen chloride is corrosive and requires careful handling.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The cyclopropyl moiety is a highly sought-after structural motif in modern drug design due to its ability to enhance potency, improve metabolic stability, and reduce off-target effects.[4][5] this compound is a valuable precursor for introducing this group into drug candidates.

A notable application of this compound is in the synthesis of potent and selective kinase inhibitors.[6][7][8] For instance, it can serve as a key building block for inhibitors of the c-Met receptor tyrosine kinase, which is a well-validated target in oncology.[6][7]

The c-Met Signaling Pathway and Inhibition

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and motility. In many cancers, aberrant c-Met signaling drives tumor growth and metastasis.

Small molecule inhibitors designed using building blocks like this compound can bind to the ATP-binding pocket of the c-Met kinase domain, preventing its activation and subsequent downstream signaling.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using this compound typically involves its coupling with a heterocyclic core structure. The following diagram illustrates a generalized workflow for such a synthesis.

References

- 1. This compound | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:115652-52-3 - Abovchem [abovchem.com]

- 3. Chinese factory supply this compound 115652-52-3 in stock with high standard [whsysbio.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

- 8. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1-Aminocyclopropyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (1-Aminocyclopropyl)methanol hydrochloride, a valuable building block in medicinal chemistry. This document details the analytical techniques and experimental protocols used to confirm its molecular structure, presenting available quantitative data in a clear and accessible format.

Compound Overview

This compound is a crystalline solid with the chemical formula C₄H₁₀ClNO.[1][2] Its structure features a unique cyclopropyl ring, a primary amine, and a hydroxymethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| CAS Number | 115652-52-3 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 119 °C (decomposes) | [1] |

| Boiling Point | 188.2 °C at 760 mmHg (for free base) | [1] |

| Flash Point | 67.6 °C (for free base) | [1] |

Structural Elucidation Workflow

The definitive structure of this compound is established through a combination of spectroscopic and analytical techniques. The general workflow for its structural confirmation is outlined in the diagram below.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. The following sections detail the expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

A patent describing the synthesis of a related compound provides the following ¹H NMR data for this compound.

Table 2: ¹H NMR Chemical Shift Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.27 | triplet | 1H | -OH |

| 0.91 | triplet | 2H | Cyclopropyl CH₂ |

| 0.71 | triplet | 2H | Cyclopropyl CH₂ |

Note: The amine protons (NH₃⁺) are often broad and may not be clearly resolved or could be exchanged with residual water in the solvent.

Table 3: Predicted ¹³C NMR Chemical Shift Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~65-70 | -CH₂OH |

| ~35-40 | Quaternary Cyclopropyl Carbon |

| ~10-15 | Cyclopropyl CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive mode would be the preferred method. The expected molecular ion would correspond to the free base, [C₄H₉NO + H]⁺.

Table 4: Predicted Mass Spectrometry Data

| m/z (predicted) | Ion |

| 88.07 | [M+H]⁺ |

| 70.06 | [M+H - H₂O]⁺ |

| 57.06 | [M+H - CH₂OH]⁺ |

The fragmentation pattern would likely involve the loss of water from the protonated molecule, followed by the loss of the hydroxymethyl group.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. To date, the crystal structure of this compound has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). Should single crystals become available, this technique would provide precise bond lengths and angles, confirming the cyclopropyl ring's geometry and the relative orientation of the substituents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via the deprotection of a suitable N-protected precursor, such as tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

Reaction Scheme:

Materials:

-

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

-

4 M HCl in 1,4-dioxane

-

1,4-Dioxane

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in anhydrous 1,4-dioxane.

-

To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate will form.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to facilitate further precipitation.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition:

-

Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Infuse the sample directly or via liquid chromatography (LC).

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-200 amu).

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 88.07) to obtain fragmentation data.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and modern analytical techniques. While a complete public dataset of all experimental spectroscopic and crystallographic data is not available, the existing ¹H NMR data, coupled with predicted ¹³C NMR and mass spectrometry fragmentation patterns, provides a confident structural assignment. The experimental protocols outlined in this guide offer a framework for the synthesis and characterization of this important chemical entity for research and development purposes.

References

An In-depth Technical Guide to (1-Aminocyclopropyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Aminocyclopropyl)methanol hydrochloride, a key building block in medicinal chemistry and drug discovery. This document collates available data on its synonyms, chemical properties, and analytical methods, and presents a putative synthesis protocol based on related literature.

Chemical Identity and Synonyms

This compound is a cyclopropyl derivative with significant potential in the synthesis of novel therapeutic agents. For clarity and comprehensive literature searching, a list of its known synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | (1-aminocyclopropyl)methanol;hydrochloride[1] |

| CAS Number | 115652-52-3[1][2] |

| Molecular Formula | C₄H₁₀ClNO[1][2] |

| Molecular Weight | 123.58 g/mol [1][2] |

| Synonyms | 1-Aminocyclopropanemethanol hydrochloride[1][3], 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride[3], [1-(hydroxymethyl)cyclopropyl]azanium chloride[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value |

| Melting Point | 119 °C (decomposes)[4] |

| Boiling Point | 188.2 °C at 760 mmHg[4] |

| Flash Point | 67.6 °C[4] |

| LogP | 0.97230[4] |

| Topological Polar Surface Area | 46.3 Ų[1] |

Synthesis and Purification

Putative Synthetic Workflow

The following diagram illustrates a likely synthetic pathway, starting from a protected 1-aminocyclopropanecarboxylic acid derivative.

References

Technical Guide: (1-Aminocyclopropyl)methanol hydrochloride Solubility

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available solubility information for (1-Aminocyclopropyl)methanol hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on providing a framework for its determination, including a generalized experimental protocol.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments of structurally similar compounds can provide some initial insights. For instance, the hydrochloride salt of a related aminocycloalkanol has been reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] It is crucial to note that this information is for a related compound and should be used as a preliminary guide only.

Table 1: Qualitative Solubility of a Structurally Related Compound

| Compound Name | Solvent | Qualitative Solubility |

| (1r,3s)-3-Aminocyclopentanol hydrochloride | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| (1r,3s)-3-Aminocyclopentanol hydrochloride | Methanol | Slightly Soluble[1] |

Disclaimer: The data in this table is for a structurally related compound and may not be representative of the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the equilibrium shake-flask method is a widely accepted and recommended approach for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide)

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Methodology:

-

Preparation of Solvent Mixtures: Prepare any desired binary or multi-component solvent systems by accurately measuring the volume or mass of each solvent.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent or solvent mixture in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[1]

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[1]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for a minimum of 2 hours to permit the excess solid to settle.[1]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent contamination of the sample with solid material.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[1]

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

Due to the lack of specific data on the biological activity or signaling pathways of this compound, a diagram illustrating the experimental workflow for solubility determination is provided below. This flowchart outlines the logical steps described in the experimental protocol.

Caption: Experimental workflow for determining compound solubility.

References

Spectroscopic Profile of (1-Aminocyclopropyl)methanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry. As a bifunctional molecule containing a primary amine, a cyclopropyl ring, and a hydroxyl group, its structural elucidation is paramount for its application as a building block or in further chemical transformations. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, along with a generalized workflow for the spectroscopic characterization of chemical compounds.

Chemical Structure and Properties

| Property | Value |

| Chemical Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| CAS Number | 115652-52-3 |

| Structure |

|

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this specific molecule, the following tables present expected spectroscopic data based on the analysis of its functional groups and related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: D₂O (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | s | 2H | -CH₂OH |

| ~1.0 - 1.2 | m | 4H | Cyclopropyl -CH₂- |

Note: The amine (-NH₃⁺) and hydroxyl (-OH) protons are typically exchanged with deuterium in D₂O and will likely not be observed.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: D₂O (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~65 - 70 | -CH₂OH |

| ~40 - 45 | Quaternary Cyclopropyl Carbon |

| ~10 - 15 | Cyclopropyl -CH₂- |

IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 2800 - 3200 | Strong, Broad | N-H stretch (primary amine salt)[1] |

| 2900 - 3000 | Medium | C-H stretch (cyclopropyl) |

| 1500 - 1600 | Medium | N-H bend (primary amine salt)[1] |

| 1000 - 1200 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 88.07 | [M+H]⁺ (protonated molecule, free base) |

| 70.06 | [M+H - H₂O]⁺ (loss of water) |

| 57.06 | [M+H - CH₂OH]⁺ (loss of hydroxymethyl group) |

Note: The observed fragments will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[2]

-

Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean salt plate.

-

Place the prepared sample in the instrument's beam path and record the spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol, acetonitrile, or water.[5]

-

Acidifying the solution slightly with formic acid can aid in protonation for positive ion mode.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules and cationic fragments.

-

The mass range should be set to cover the expected molecular ion and fragment masses.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Visualization

The structural elucidation of a chemical compound like this compound follows a logical workflow that integrates various spectroscopic techniques.

Caption: A general workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers and scientists can utilize this information for compound identification, quality control, and as a basis for further structural and reactivity studies. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for robust scientific research and development.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of (1-Aminocyclopropyl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride is a cyclopropane-containing amino alcohol derivative. Its rigid three-membered ring structure and bifunctional nature (amine and alcohol) make it an interesting building block for medicinal chemistry and drug discovery. Compounds incorporating the aminocyclopropyl motif have been explored for their potential as enzyme inhibitors and as surrogates for natural amino acids in peptides. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with a detailed synthetic protocol and general methods for its purification and analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 115652-52-3 |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Melting Point | 119 °C (decomposition)[2][3] |

| Boiling Point | 188.2 °C at 760 mmHg[3] |

| Solubility | Soluble in water. |

| InChI Key | ULEMJGCUGKDKTD-UHFFFAOYSA-N[1] |

| SMILES | C1CC1(CO)N.Cl[1] |

| Storage | Inert atmosphere, Room Temperature[2] |

Experimental Protocols

Synthesis of this compound from tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate[2]

This protocol describes the deprotection of a Boc-protected precursor to yield the target compound.

Materials:

-

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.04 g)

-

4 M HCl in dioxane solution (2.5 mL)

-

Dioxane (5 mL)

-

Magnetic stirrer

-

Round-bottom flask

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 1.04 g of tert-butyl (1-(hydroxymethyl)cyclopropyl)-carbamate in 5 mL of dioxane in a round-bottom flask.

-

While stirring, slowly add 2.5 mL of a 4 mol/L HCl in dioxane solution dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 15 hours.

-

After 15 hours, evaporate the solvent to approximately half of the original volume using a rotary evaporator.

-

Collect the precipitated solid by filtration.

-

The resulting solid is the target product, this compound (yield: 0.5 g).

-

Confirm the structure of the product using ¹H NMR spectroscopy. The expected shifts in DMSO-d₆ are: δ 5.27 (1H, t), 0.91 (2H, t), 0.71 (2H, t).[2]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

General Procedure:

-

Select an appropriate solvent or solvent system (e.g., isopropanol, ethanol/ether).

-

Dissolve the crude this compound in the minimum amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

Suggested Starting Conditions (to be optimized):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like nonafluoropentanoic acid) and an organic modifier (e.g., acetonitrile or methanol).[5]

-

Detection: UV detection at a low wavelength (e.g., ~200-210 nm) or by mass spectrometry (MS) for higher specificity.[4][5]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Ambient or controlled (e.g., 25-40 °C).

Mandatory Visualization

As no specific signaling pathways for this compound have been identified in the scientific literature, the following diagram illustrates the synthetic workflow for its preparation.

Caption: Synthesis workflow for this compound.

Biological Activity

Currently, there is limited specific data on the biological activity and mechanism of action of this compound. The biological roles of related aminocyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), are well-documented in plants as a precursor to the hormone ethylene.[6][7][8] In the context of drug discovery, small molecules containing the cyclopropane ring are of interest due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Further research is required to elucidate the specific pharmacological profile of this compound.

References

- 1. This compound | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride CAS#: 115652-52-3 [amp.chemicalbook.com]

- 3. Chinese factory supply this compound 115652-52-3 in stock with high standard [whsysbio.net]

- 4. 1-Aminocyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 5. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 7. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Aminocyclopropyl Core: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminocyclopropyl group, a compact and strained three-membered carbocycle bearing an amino substituent, represents a fascinating and powerful structural motif in chemistry and biology. Its unique conformational rigidity and electronic properties have made it a cornerstone in fields ranging from plant biology to medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of aminocyclopropyl compounds, with a particular focus on the pivotal molecule 1-aminocyclopropane-1-carboxylic acid (ACC). We will delve into the key experiments that unraveled its biological significance, provide detailed experimental protocols for its synthesis and analysis, and present a comprehensive overview of its role in drug discovery.

The Discovery of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) as the Ethylene Precursor

The story of aminocyclopropyl compounds is inextricably linked to the discovery of the plant hormone ethylene. While ethylene's role in plant development was known for decades, its biosynthetic pathway remained a mystery until the groundbreaking work of Adams and Yang in 1979. Their research identified ACC as the direct precursor to ethylene in apple tissue.[1]

Key Historical Experiments

The identification of ACC was the culmination of a series of elegant radiolabeling experiments. Here, we outline the logical workflow of these pivotal studies.

Experimental Workflow: Identification of ACC as the Ethylene Precursor

Caption: Logical workflow of Adams and Yang's experiments identifying ACC.

This series of experiments conclusively demonstrated that methionine is converted to an intermediate, ACC, which is then converted to ethylene in an oxygen-dependent step.

The Ethylene Biosynthesis Pathway

The discovery of ACC led to the full elucidation of the ethylene biosynthesis pathway, a fundamental process in plant physiology.

Signaling Pathway: Ethylene Biosynthesis in Plants

Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC.

Experimental Protocols

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Several synthetic routes to ACC have been developed. A common and reliable method involves the cyclopropanation of a glycine equivalent.

Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid

-

Step 1: Preparation of Benzylidene Glycine Ethyl Ester.

-

To a suspension of glycine ethyl ester hydrochloride (1 mol) in dichloromethane, add benzaldehyde (1 mol) and triethylamine (2.2 mol).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Step 2: Cyclopropanation.

-

Dissolve the crude benzylidene glycine ethyl ester in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to -78°C.

-

Add a strong base, such as lithium diisopropylamide (LDA) (2.2 equivalents), dropwise.

-

After stirring for 30 minutes, add 1,2-dibromoethane (1.1 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclopropyl ester.

-

-

Step 3: Hydrolysis and Deprotection.

-

Reflux the crude cyclopropyl ester in 6 M hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and wash with diethyl ether to remove organic impurities.

-

Neutralize the aqueous layer with a suitable base, such as ammonium hydroxide, to precipitate the free amino acid.

-

Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum to yield 1-aminocyclopropane-1-carboxylic acid.

-

Note: This is a generalized protocol. For detailed, step-by-step instructions and safety precautions, please refer to primary literature.

Quantitative Analysis of ACC Synthase Activity

The activity of ACC synthase, the rate-limiting enzyme in ethylene biosynthesis, can be quantified by measuring the amount of ACC produced from its substrate, S-adenosyl-L-methionine (SAM).

Protocol: In Vitro ACC Synthase Activity Assay [2]

-

Enzyme Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 mM DTT and 1 µM pyridoxal-5'-phosphate).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract, 200 µM SAM in extraction buffer.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by adding a solution of HgCl₂.

-

-

Quantification of ACC:

-

The ACC produced is quantified by its conversion to ethylene.

-

To the reaction mixture, add a solution containing NaOH and NaOCl (bleach).

-

Incubate on ice for a short period to allow for the conversion of ACC to ethylene.

-

Measure the ethylene produced in the headspace of the reaction vial using gas chromatography.

-

-

Calculation:

-

Calculate the enzyme activity based on the amount of ethylene produced per unit of protein per unit of time.

-

Quantitative Data

| Parameter | Value | Organism/Conditions | Reference |

| ACC Synthase (ACS) | |||

| Km for SAM | 20 µM | Tomato extract | [3] |

| Optimal pH | 8.5 | Tomato extract | [3] |

| Specific Activity | 327 mU/mg protein | Penicillium citrinum | [4] |

| ACC Deaminase | |||

| Km for ACC | 4.8 mM | Penicillium citrinum | [4] |

| kcat | 3.52 s⁻¹ | Penicillium citrinum | [4] |

Aminocyclopropyl Compounds in Drug Discovery

The unique structural features of the aminocyclopropyl group have made it a valuable scaffold in medicinal chemistry. Its rigidity can lock a molecule into a bioactive conformation, enhancing its binding to a biological target. Furthermore, the cyclopropane ring can improve metabolic stability.[5]

Antimicrobial Activity

Several studies have explored the antimicrobial potential of synthetic aminocyclopropyl derivatives.

| Compound | Organism | MIC (µg/mL) | Reference |

| Amide Derivative F8 | Candida albicans | 16 | [6] |

| Amide Derivative F24 | Candida albicans | 16 | [6] |

| Amide Derivative F42 | Candida albicans | 16 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [6][7][8][9][10]

A standard method for determining the MIC of an antimicrobial compound is the broth microdilution method.

-

Preparation of Inoculum:

-

Grow a pure culture of the test microorganism in a suitable broth medium overnight.

-

Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Ethylene and ACC Signaling Pathways

Ethylene perception and signaling in plants involve a complex cascade of events. ACC has also been shown to have signaling roles independent of its conversion to ethylene.

References

- 1. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 2. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. bmglabtech.com [bmglabtech.com]

The Architectural Nuances of a Privileged Scaffold: A Technical Guide to the Synthesis of Novel Aminocyclopropyl Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained carbocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique conformational rigidity and electronic properties can impart significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and modulated pharmacokinetic profiles. Aminocyclopropanes, in particular, serve as versatile building blocks for the construction of novel therapeutics. This technical guide provides an in-depth exploration of cutting-edge synthetic methodologies for accessing these valuable motifs, complete with detailed experimental protocols, comprehensive data summaries, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies for Novel Aminocyclopropyl Building Blocks

The synthesis of aminocyclopropanes has evolved significantly from the preparation of the parent 1-aminocyclopropane-1-carboxylic acid (ACC). Modern methods now allow for the diastereoselective and enantioselective construction of highly substituted and functionalized cyclopropane rings, opening new avenues for drug design. This guide focuses on three prominent and versatile strategies: Diastereoselective Cyclopropanation of Dehydroamino Acids, Asymmetric Synthesis via Diketopiperazine Auxiliaries, and the Kulinkovich-Szymoniak Reaction.

Diastereoselective Cyclopropanation of Dehydroamino Acids with In Situ Generated Diazo Compounds

This powerful method allows for the controlled synthesis of both E and Z diastereomers of cyclopropane amino acids from readily available dehydroamino acid precursors. The in situ generation of diazo compounds from tosylhydrazone salts circumvents the need to handle these potentially hazardous reagents directly. The diastereoselectivity of the reaction can be tuned by the choice of reaction conditions.

General Workflow:

Experimental Protocol: Synthesis of (±)-(E)-2,3-Methano-m-tyrosine

To a solution of the corresponding dehydroamino acid (1.0 mmol) in anhydrous acetonitrile (10 mL) is added the tosylhydrazone salt (1.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (E)-cyclopropane amino acid derivative. For the synthesis of the (Z)-isomer, a catalytic amount of meso-tetraphenylporphyrin iron(III) chloride (Fe(TPP)Cl) (5 mol%) is added to the reaction mixture, which is then stirred at room temperature.

Data Presentation:

| Entry | Dehydroamino Acid Precursor | Tosylhydrazone Salt | Conditions | Product | Yield (%) | dr (E:Z) |

| 1 | N-Acetyl-dehydrophenylalanine methyl ester | Benzaldehyde tosylhydrazone | Reflux, 2h | (E)-N-Acetyl-2,3-methanophenylalanine methyl ester | 85 | >95:5 |

| 2 | N-Acetyl-dehydrophenylalanine methyl ester | Benzaldehyde tosylhydrazone | Fe(TPP)Cl, rt, 4h | (Z)-N-Acetyl-2,3-methanophenylalanine methyl ester | 78 | 5:>95 |

| 3 | N-Boc-dehydroalanine methyl ester | 3-Methoxybenzaldehyde tosylhydrazone | Reflux, 3h | (E)-N-Boc-2,3-methano-m-tyrosine methyl ester | 82 | >95:5 |

| 4 | N-Boc-dehydroalanine methyl ester | 3-Methoxybenzaldehyde tosylhydrazone | Fe(TPP)Cl, rt, 5h | (Z)-N-Boc-2,3-methano-m-tyrosine methyl ester | 75 | 7:>93 |

Asymmetric Synthesis of 1-Aminocyclopropane-1-carboxylic Acids via Diketopiperazine Auxiliaries

Chiral diketopiperazine scaffolds serve as excellent auxiliaries for the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids. This method relies on the diastereoselective conjugate addition of a nucleophile to a methylene-diketopiperazine acceptor, followed by cyclization to form the spirocyclopropyl derivative. Subsequent hydrolysis of the auxiliary furnishes the desired enantiomerically enriched aminocyclopropyl building block.

Experimental Protocol: Asymmetric Synthesis of a Substituted 1-Aminocyclopropane-1-carboxylic Acid

To a solution of the (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione (1.0 mmol) in anhydrous THF (20 mL) at -78 °C is added a solution of the appropriate sulfur or phosphorus ylide (1.2 mmol) in THF. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting diastereomerically enriched spirocyclopropane is purified by column chromatography. The diketopiperazine auxiliary is then removed by acidic hydrolysis (e.g., 6N HCl, reflux) to yield the target aminocyclopropane carboxylic acid.

Data Presentation:

| Entry | Ylide | Product | Yield (%) | de (%) |

| 1 | Dimethylsulfoxonium methylide | (3S,6S)-N,N'-bis(p-methoxybenzyl)piperazine-2,5-dione-3-spiro-1'-cyclopropane | 92 | >98 |

| 2 | (Ethoxymethyl)triphenylphosphonium ylide | (3S,6S,1'R)-1'-Ethoxy-N,N'-bis(p-methoxybenzyl)piperazine-2,5-dione-3-spiro-1'-cyclopropane | 85 | 95 |

| 3 | Isopropylidynetriphenylphosphorane | (3S,6S)-2',2'-Dimethyl-N,N'-bis(p-methoxybenzyl)piperazine-2,5-dione-3-spiro-1'-cyclopropane | 78 | >98 |

Kulinkovich-Szymoniak Reaction: A Titanium-Mediated Route to Primary Cyclopropylamines

The Kulinkovich-Szymoniak reaction provides a direct and efficient method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents. This transformation is mediated by a titanium(IV) isopropoxide catalyst and involves the formation of a titanacyclopropane intermediate.

Experimental Protocol: Synthesis of 1-Phenylcyclopropylamine

To a solution of benzonitrile (10 mmol) in anhydrous diethyl ether (50 mL) is added titanium(IV) isopropoxide (12 mmol). The mixture is cooled to -78 °C, and a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 22 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of water, and the resulting mixture is filtered through a pad of Celite. The filtrate is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to afford 1-phenylcyclopropylamine.

Data Presentation:

| Entry | Nitrile | Grignard Reagent | Product | Yield (%) |

| 1 | Benzonitrile | EtMgBr | 1-Phenylcyclopropylamine | 75 |

| 2 | Acetonitrile | n-PrMgCl | 1-Propylcyclopropylamine | 68 |

| 3 | 4-Chlorobenzonitrile | EtMgBr | 1-(4-Chlorophenyl)cyclopropylamine | 72 |

| 4 | Cyclohexanecarbonitrile | EtMgBr | 1-Cyclohexylcyclopropylamine | 65 |

Application in Drug Discovery: The Case of Tranylcypromine

Tranylcypromine, a potent monoamine oxidase inhibitor (MAOI), exemplifies the successful incorporation of an aminocyclopropyl scaffold in a clinically used drug. It is used in the treatment of major depressive disorder. Its mechanism of action involves the irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.

The increased availability of these neurotransmitters in the synaptic cleft enhances neurotransmission, leading to an antidepressant effect.[1][2][3][4][5] The cyclopropylamine moiety of Tranylcypromine is crucial for its inhibitory activity.

Conclusion

The synthesis of novel aminocyclopropyl building blocks is a dynamic and evolving field that continues to provide medicinal chemists with powerful tools for drug discovery. The methodologies outlined in this guide represent robust and versatile approaches to access a wide range of structurally diverse aminocyclopropanes with high levels of stereocontrol. As our understanding of the unique properties of the cyclopropane ring deepens, we can anticipate the development of even more sophisticated synthetic strategies and the continued emergence of innovative drug candidates featuring this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols for (1-Aminocyclopropyl)methanol hydrochloride

(1-Aminocyclopropyl)methanol hydrochloride (CAS No. 115652-52-3) is a versatile building block in organic synthesis, particularly valued in the design and development of novel therapeutic agents. Its strained cyclopropyl ring and primary amine and alcohol functionalities offer unique conformational constraints and opportunities for diverse chemical modifications. These characteristics make it an attractive starting material for the synthesis of complex molecules with potential biological activity.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| CAS Number | 115652-52-3 | [1] |

| Melting Point | 119 °C (decomposes) | [3] |

| Boiling Point | 188.2 °C at 760 mmHg | [3] |

| Flash Point | 67.6 °C | [3] |

| Solubility | Soluble in water. | |

| Appearance | White to off-white solid. |

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid cyclopropyl scaffold is often incorporated into drug candidates to explore conformational space and enhance binding affinity to target proteins.

One notable application is in the development of SOS1 (Son of Sevenless homolog 1) inhibitors . SOS1 is a guanine nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is frequently dysregulated in cancer. The aminocyclopropyl moiety can be found in the core structure of certain heterocyclic compounds designed to inhibit the function of SOS1.[3]

Furthermore, aminocyclopropane derivatives are being investigated as potentially safer alternatives to aniline-containing compounds in drug discovery. The metabolism of anilines in the liver can sometimes lead to the formation of toxic byproducts. The use of bioisosteres like aminocyclopropanes may mitigate this risk.[4]

Experimental Protocols

While specific, detailed protocols for every application of this compound are proprietary or published within broader synthetic schemes, a general protocol for its use in an amide coupling reaction , a common transformation for this type of building block, can be outlined. This protocol is a representative example based on standard organic synthesis techniques.

General Protocol for Amide Coupling

This protocol describes the coupling of this compound with a carboxylic acid to form the corresponding amide.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate or sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for extraction and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the anhydrous solvent (e.g., DMF).

-

Activation of Carboxylic Acid: Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of the anhydrous solvent. Add an additional equivalent of the organic base (e.g., DIPEA, 1.0 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Coupling Reaction: Add the solution of the free amine to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizing the Synthetic Utility

The following diagrams illustrate the role of this compound as a building block in a general synthetic workflow.

Caption: General workflow for an amide coupling reaction using this compound.

Safety Information

This compound is classified as causing serious eye irritation.[1] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Disclaimer: The experimental protocol provided is a general guideline and may require optimization for specific substrates and reaction scales. Researchers should always consult relevant literature and exercise appropriate caution when handling chemicals. This information is intended for use by qualified professionals in a laboratory setting.

References

- 1. This compound | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:115652-52-3 - Abovchem [abovchem.com]

- 3. Chinese factory supply this compound 115652-52-3 in stock with high standard [whsysbio.net]

- 4. news.umich.edu [news.umich.edu]

- 5. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for the Use of (1-Aminocyclopropyl)methanol Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride is a unique building block for peptide synthesis, offering the potential to introduce conformational constraints and novel structural motifs into peptide chains. The incorporation of the cyclopropyl ring can enhance metabolic stability and influence peptide secondary structure, making it a valuable tool for the design of peptidomimetics and therapeutic peptides. This document provides detailed application notes and experimental protocols for the successful incorporation of (1-Aminocyclopropyl)methanol into peptide sequences using solid-phase peptide synthesis (SPPS).

Overview of the Synthetic Strategy

Direct coupling of this compound in peptide synthesis is not feasible due to the presence of the free amino group. Therefore, a crucial first step is the protection of the amino group, typically with either a 9-fluorenylmethoxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group. Once protected, the resulting N-protected (1-aminocyclopropyl)methanol can be activated and coupled to the growing peptide chain on a solid support.

Caption: General workflow for incorporating (1-Aminocyclopropyl)methanol into a peptide.

Experimental Protocols